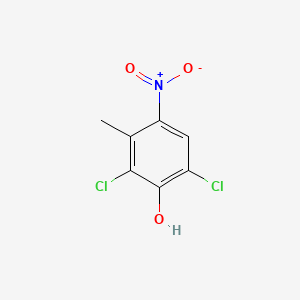

2,6-dichloro-3-methyl-4-nitrophenol

Description

Overview of Substituted Phenolic Compounds in Environmental and Synthetic Chemistry

Substituted phenolic compounds are a broad and diverse class of molecules that contain a phenol (B47542) moiety. youtube.com They are ubiquitous in nature and are also synthesized for numerous industrial purposes. youtube.comnih.govacs.org In synthetic chemistry, they serve as crucial intermediates and building blocks for the production of pharmaceuticals, polymers, and other complex organic molecules. researchgate.net

From an environmental perspective, substituted phenolic compounds are of significant interest. Many are used as synthetic antioxidants in industrial and commercial products to prolong their shelf life by retarding oxidative reactions. nih.govacs.org Consequently, these compounds and their transformation products can be found in various environmental matrices, including water, sediment, and even indoor dust. nih.govacs.org The study of their environmental fate, including their degradation and the potential formation of harmful byproducts during processes like water treatment, is a major area of research. For instance, the ozonation of phenolic compounds in drinking water can lead to the formation of p-benzoquinones and other potentially genotoxic products. acs.org

Contextualization of Nitrophenol and Halogenated Phenol Derivatives

The introduction of a nitro group onto the phenol ring to form nitrophenols significantly alters the electronic properties of the molecule, generally increasing its acidity compared to phenol itself. shaalaa.com Halogenation, the substitution with halogen atoms like chlorine or bromine, further modifies the compound's reactivity, polarity, and biological activity. egyankosh.ac.inbyjus.com

Halogenated derivatives of phenols are important as intermediates in organic synthesis and as industrial chemicals. egyankosh.ac.in The combination of both nitro and halogen substituents on a phenol ring creates halogenated nitrophenols, a class of compounds with distinct characteristics that are driven by the interplay of the electron-withdrawing effects of both the nitro group and the halogens.

Rationale for Dedicated Research on 2,6-Dichloro-3-methyl-4-nitrophenol

The specific compound this compound (CAS No: 37693-15-5) has become a subject of dedicated research for several key reasons. sigmaaldrich.comguidechem.com Primarily, it serves as a critical intermediate in the synthesis of other molecules of interest. For example, it is used in the preparation of 3,5-Dichloro-2-methyl-benzoquinone, a compound utilized in biological studies to investigate cytotoxicity and oxidative damage in bladder cancer cells. americanchemicalsuppliers.com

Furthermore, research has identified this compound as a chlorination by-product of 3-methyl-4-nitrophenol (B363926). jswe.or.jpkagoshima-u.ac.jp This finding is particularly relevant in the context of water treatment and environmental science, as the formation of such halogenated byproducts during disinfection processes is a significant area of concern. Understanding the formation, fate, and properties of this specific compound is therefore important for environmental risk assessment.

Interdisciplinary Research Landscape for this compound Studies

The study of this compound is not confined to a single discipline. It spans across several fields, highlighting its interdisciplinary importance.

Environmental Chemistry: Research has focused on its identification as a disinfection byproduct in water. jswe.or.jpkagoshima-u.ac.jpjswe-kyusyu.com This involves advanced analytical techniques for detection and structural elucidation.

Synthetic and Medicinal Chemistry: The compound is listed in patents as an intermediate for the synthesis of modulators of the thyroid hormone receptor beta (THR-β), indicating its utility in the development of potential therapeutic agents. google.com

Toxicology: Its role as a precursor to a compound used in cancer cell studies points to its relevance in toxicological and biomedical research. americanchemicalsuppliers.com

This convergence of environmental, synthetic, and biological interest underscores the multifaceted significance of this compound in the scientific community.

Data Tables

The following tables provide a summary of the key properties and research applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 37693-15-5 | sigmaaldrich.comguidechem.comsigmaaldrich.com |

| Molecular Formula | C₇H₅Cl₂NO₃ | sigmaaldrich.comguidechem.com |

| Molecular Weight | 222.029 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Synonyms | 2,6-dichloro-4-nitro-m-cresol | guidechem.com |

| pKa (Predicted) | 4.06 ± 0.46 | guidechem.com |

Table 2: Research Applications of this compound

| Research Area | Application | References |

|---|---|---|

| Synthetic Chemistry | Intermediate in the synthesis of 3,5-Dichloro-2-methyl-benzoquinone. | americanchemicalsuppliers.com |

| Medicinal Chemistry | Intermediate in the synthesis of thyroid hormone receptor beta (THR-β) modulators. | google.com |

| Environmental Science | Studied as a chlorination by-product of 3-methyl-4-nitrophenol in water treatment processes. | jswe.or.jpkagoshima-u.ac.jpkagoshima-u.ac.jp |

| Toxicology | Precursor to a compound used to study cytotoxicity and oxidative damage in T24 bladder cancer cells. | americanchemicalsuppliers.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXNDXIFMLMASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191132 | |

| Record name | 2,6-Dichloro-4-nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37693-15-5 | |

| Record name | 2,6-Dichloro-3-methyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37693-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-methyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037693155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-nitro-m-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-nitro-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-3-METHYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQ2Z632MLP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Approaches for 2,6 Dichloro 3 Methyl 4 Nitrophenol

Established Synthetic Routes for 2,6-Dichloro-3-methyl-4-nitrophenol

The primary established route to this compound involves the direct nitration of a corresponding substituted phenol (B47542). The success of this approach is highly dependent on the availability of the precursor and the ability to control the regioselectivity of the nitration reaction.

A plausible and documented precursor for the synthesis of related compounds is 2,6-dichloro-3-methylphenol (B79884). The synthesis of this precursor can be approached through various methods, including the chlorination of 3-methylphenol (m-cresol). However, controlling the chlorination to achieve the desired 2,6-dichloro isomer is a significant challenge.

Once the 2,6-dichloro-3-methylphenol precursor is obtained, the subsequent nitration is the critical step. The traditional method for nitrating phenols involves the use of a mixture of nitric acid and sulfuric acid. This strong acid mixture generates the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.

A known process for preparing a similar compound, 2,4-dichloro-3-alkyl-6-nitrophenol, involves the chlorination of 1-alkyl-4-nitrobenzenes followed by hydrolysis. However, a more direct approach for the target molecule would be the nitration of 2,6-dichloro-3-methylphenol. A process for preparing 2,6-dichloro-4-nitrophenol (B181596) involves the nitration of 2,6-dichlorophenol (B41786) with a mixture of nitric acid and sulfuric acid. This method, however, is often associated with the formation of by-products. Another patent describes a process for the preparation of 2,6-dichloro-4-nitrophenol by reacting 2,6-dichlorophenol with nitric acid. quickcompany.ingoogle.com

Nitration Reactions in the Synthesis of Halogenated Phenols

The nitration of phenols is a classic example of electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. In the case of 2,6-dichloro-3-methylphenol, the directing effects of the substituents must be carefully considered. The hydroxyl group strongly directs to the ortho and para positions. The two chlorine atoms are deactivating and ortho-, para-directing, while the methyl group is weakly activating and ortho-, para-directing.

The position para to the hydroxyl group (C4) is the most sterically accessible and is activated by the hydroxyl and methyl groups. Therefore, nitration is expected to occur predominantly at this position.

The reaction is typically carried out by adding the nitrating agent, a mixture of concentrated nitric acid and sulfuric acid, to a solution of the phenol at a controlled temperature. organicchemistrytutor.com The reaction with concentrated nitric acid can lead to the formation of multiple nitrated products, including dinitro and trinitro derivatives. byjus.com The use of dilute nitric acid can favor mononitration. byjus.com

Regioselective Functionalization Strategies

Achieving high regioselectivity in the nitration of substituted phenols is a significant challenge. The distribution of ortho and para isomers is influenced by steric hindrance, the nature of the solvent, and the nitrating agent used. dergipark.org.tr

For 2,6-dichloro-3-methylphenol, the two ortho positions to the hydroxyl group are sterically hindered by the chlorine atoms. This steric hindrance favors nitration at the less hindered para position (C4).

To enhance para-selectivity, various strategies can be employed. One approach is the use of a bulky nitrating agent, which will preferentially attack the less sterically hindered para position. Another strategy involves the use of specific solvent systems that can influence the orientation of the substrate and the attacking electrophile.

A practical approach for the regioselective mono-nitration of phenols utilizes copper(II) nitrate (B79036) trihydrate as the nitrating reagent, which has been shown to provide good yields of mono-nitro substituted phenolic compounds. researchgate.net

Catalyst Systems and Reaction Condition Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing the formation of by-products. Key parameters to consider include the concentration of the nitrating agent, the reaction temperature, and the reaction time.

Phase-transfer catalysts (PTCs) have been effectively used to promote the nitration of phenols under milder conditions. acs.orgacs.orgnih.gov Tetrabutylammonium bromide (TBAB) has been identified as a particularly effective PTC for the nitration of phenols with dilute nitric acid. acs.orgacs.org The PTC facilitates the transfer of the nitrating species from the aqueous phase to the organic phase where the reaction occurs. This can lead to higher selectivity and yields. The use of ultrasound in conjunction with a phase-transfer catalyst has also been shown to enhance the rate and regioselectivity of phenol nitration. nih.gov

The choice of solvent can also play a significant role. Solvents of low polarity, such as chloroform (B151607) or carbon disulfide, can favor the formation of monobromophenols during halogenation, a related electrophilic substitution reaction. youtube.com A similar effect could be expected in nitration.

Table 1: Catalyst Systems and Conditions for Phenol Nitration

| Catalyst System | Nitrating Agent | Solvent | Temperature | Key Findings | Reference |

| Tetrabutylammonium bromide (TBAB) | Dilute Nitric Acid (6 wt%) | Dichloroethane | Room Temp. | High selectivity for mononitration. | acs.orgacs.org |

| Sodium Bromide (NaBr) | Dilute Nitric Acid | Not specified | Not specified | Reversal of selectivity to p-nitrophenol under sonication. | nih.gov |

| Copper(II) nitrate trihydrate | Self | Acetonitrile (B52724) | Reflux | Efficient and regioselective for mono-nitro phenols. | researchgate.net |

| Ammonium nitrate/Potassium bisulfate | Self | Acetonitrile | Reflux | Regioselective ortho-nitration of various phenols. | dergipark.org.tr |

| Zinc chloride | Tetrachlorosilane/Sodium nitrate | Dichloromethane | Room Temp. | Catalyzed regioselective nitration of aromatic hydrocarbons. | scirp.org |

Novel Synthetic Methodologies and Green Chemistry Principles

In recent years, there has been a significant push towards the development of more environmentally benign synthetic methods, in line with the principles of green chemistry. This includes the use of less hazardous reagents, milder reaction conditions, and the reduction of waste.

Sustainable Synthesis of Substituted Nitrophenols

Sustainable approaches to nitrophenol synthesis aim to replace harsh and hazardous reagents like concentrated sulfuric and nitric acids with greener alternatives. The use of solid acid catalysts, such as zeolites or supported acids, can simplify product separation and catalyst recycling.

The use of tert-butyl nitrite (B80452) has been reported as a safe and chemoselective nitrating agent for phenols, producing preferentially mononitro derivatives under mild conditions. researchgate.netnih.gov This reagent offers high functional group tolerance and is compatible with solid-phase synthesis.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create more efficient and selective synthetic routes. Enzymes offer unparalleled selectivity under mild conditions, which can be highly beneficial for the synthesis of complex molecules like this compound.

Enzymatic nitration is an emerging field with the potential to provide highly regioselective methods for the synthesis of nitroaromatic compounds. acs.orgjetir.orgresearchgate.netnih.gov Enzymes such as peroxidases and cytochrome P450 monooxygenases have been investigated for their ability to catalyze nitration reactions. jetir.orgnih.gov For instance, horseradish peroxidase (HRP) in a non-aqueous system has been used to study the enzymatic nitration of aromatic compounds. epa.gov These enzymatic methods typically operate under mild pH and temperature conditions, reducing the environmental impact.

While a direct chemo-enzymatic pathway for this compound has not been reported, the principles can be applied. A potential strategy could involve the enzymatic nitration of 2,6-dichloro-3-methylphenol, which could offer superior regioselectivity compared to traditional chemical methods. Further research and development in enzyme engineering could lead to biocatalysts specifically tailored for this transformation.

Synthesis of Analogues and Precursors of this compound

The synthesis of chlorinated and methylated nitrophenols often involves multi-step processes, including chlorination, nitration, and hydrolysis. The specific sequence and reaction conditions are critical in determining the final isomeric product.

The preparation of chlorinated nitrophenols serves as a crucial step in the synthesis of more complex derivatives. The direct chlorination of nitrophenols or the nitration of dichlorophenols are common strategies.

For instance, the synthesis of 2,6-dichloro-4-nitrophenol , an analogue lacking the methyl group, can be achieved through the nitration of 2,6-dichlorophenol using a mixture of nitric acid and sulfuric acid. tandfonline.comquickcompany.in However, this method can lead to the formation of by-products. tandfonline.com An alternative approach involves the sulfonation of 2,6-dichlorophenol, followed by nitration, which can provide the desired product in high yield and purity. tandfonline.com The reaction of 2,6-dichlorophenol with sulfuric acid at elevated temperatures yields 3,5-dichloro-4-hydroxybenzenesulphonic acid, which is then nitrated. tandfonline.com This process avoids the need for organic solvents and intermediate purification steps. tandfonline.com

Another relevant precursor is 2,6-dichloro-4-nitroaniline (B1670479) . This compound is typically synthesized by the chlorination of 4-nitroaniline. prepchem.comgoogle.com The reaction can be carried out using various chlorinating agents, including chlorine gas in acetic acid or a mixture of hydrochloric acid and an oxidizing agent like potassium chlorate (B79027) or hydrogen peroxide. prepchem.comwikipedia.orggoogle.com The temperature and reaction time are crucial parameters to control for achieving high yields and purity. google.com The resulting 2,6-dichloro-4-nitroaniline can be purified by crystallization. prepchem.com

A plausible, though not explicitly documented, route to obtaining this compound would be through the chlorination of 3-methyl-4-nitrophenol (B363926) . The directing effects of the hydroxyl, methyl, and nitro groups would influence the regioselectivity of the chlorination. The hydroxyl group is a strong activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director, and the nitro group is a meta-director. The positions ortho to the powerful hydroxyl group (positions 2 and 6) would be highly activated towards electrophilic substitution. Therefore, chlorination would be expected to occur at these positions.

Alternatively, a synthetic pathway could commence with 3-methyl-4-nitroaniline . Chlorination of this precursor would likely yield 2,6-dichloro-3-methyl-4-nitroaniline . Subsequently, the amino group could be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a standard and well-established method for the synthesis of phenols from anilines. orgsyn.org

The synthesis of an isomer, 2,4-dichloro-3-methyl-6-nitrophenol , has been reported and involves the chlorination of p-nitrotoluene to yield 2,3,6-trichloro-4-nitrotoluene, which is then subjected to hydrolysis with potassium hydroxide (B78521) in the presence of a phase transfer catalyst to give the final product in high yield. tandfonline.comtandfonline.com This highlights the feasibility of chlorination followed by hydrolysis in this class of compounds.

Table 1: Synthesis of Chlorinated Nitrophenol Intermediates

| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |

|---|

Note: The table is interactive and can be sorted by clicking on the column headers.

While specific derivatization of this compound for mechanistic probing is not documented in the searched literature, the derivatization of related nitrophenols is a common strategy to investigate enzyme inhibition and reaction mechanisms.

For example, 2,6-dichloro-4-nitrophenol has been used as an inhibitor of phenolsulfotransferase (PST), and its sulfated derivative, 2,6-dichloro-4-nitrophenol-sulfate, has been synthesized in vitro for mechanistic studies. nih.gov Such studies help in understanding the competitive or non-competitive nature of inhibition and the role of different substrates. nih.gov

The derivatization of the hydroxyl group of nitrophenols to form ethers or esters can be a valuable tool for probing reaction mechanisms. These derivatives can act as substrates or inhibitors for various enzymes, and studying their interaction provides insights into the enzyme's active site and catalytic mechanism.

No specific research findings on the derivatization of this compound for mechanistic probing were identified in the performed searches.

Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 3 Methyl 4 Nitrophenol and Its Adducts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms within a molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A singlet for the lone aromatic proton (H-5). Its chemical shift would be influenced by the surrounding electron-withdrawing chloro and nitro groups.

A singlet for the methyl group (CH₃) protons, likely appearing in the range of 2.0-2.5 ppm.

A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

In a relevant study, the proton transfer complex formed between the closely related 2,6-dichloro-4-nitrophenol (B181596) (DCNP) and the drug 3,4-diaminopyridine (B372788) (3,4-DAP) was analyzed. mdpi.comresearchgate.net The formation of the adduct results in significant changes in the ¹H NMR spectrum, confirming the transfer of the phenolic proton to the pyridine (B92270) ring. mdpi.com The spectrum of this complex shows characteristic signals for the protonated 3,4-diaminopyridinium cation and the DCNP anion. mdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all the carbon atoms in a molecule. For 2,6-dichloro-3-methyl-4-nitrophenol, seven distinct signals would be expected: six for the aromatic ring carbons and one for the methyl carbon. The chemical shifts would be heavily influenced by the substituents:

The carbon bearing the hydroxyl group (C-1) would appear at a characteristic downfield shift.

Carbons bonded to chlorine (C-2, C-6) would also be shifted downfield.

The carbon attached to the nitro group (C-4) would show a significant downfield shift.

The carbons of the methyl group (C-3) and the unsubstituted position (C-5) would have their own characteristic resonances.

The methyl carbon would appear at a typical upfield chemical shift.

Analysis of the adduct of 2,6-dichloro-4-nitrophenol (DCNP) with 3,4-diaminopyridine revealed the ¹³C NMR signals corresponding to both the DCNP anion and the 3,4-diaminopyridinium cation, confirming the structure of the complex. mdpi.com

Advanced NMR Techniques for Structural Confirmation

For complex structures, one-dimensional NMR spectra may not be sufficient for complete assignment. Advanced two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation. These methods reveal correlations between different nuclei in the molecule. chemicalbook.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. It is invaluable for assigning which proton is attached to which carbon atom.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. While of limited use for the single aromatic proton in the target molecule, it is fundamental for mapping out proton-proton networks in more complex structures.

These advanced techniques are essential for confirming the substitution pattern on the aromatic ring and verifying the complete structure of the molecule and its adducts. chemicalbook.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational Mode Assignment and Molecular Conformation

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its various functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to make precise assignments of the fundamental vibrational modes. researchgate.netnih.gov

Key expected vibrational modes for this compound include:

O-H Vibrations: A stretching vibration, ν(O-H), typically appears as a broad band in the 3200-3600 cm⁻¹ region. Its position and shape are highly sensitive to hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while methyl C-H stretching occurs just below 3000 cm⁻¹.

NO₂ Vibrations: The nitro group has characteristic symmetric and asymmetric stretching vibrations (νs(NO₂) and νas(NO₂)), typically observed around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-C Ring Vibrations: Stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Vibrations: Carbon-chlorine stretching vibrations, ν(C-Cl), are found in the lower frequency region of the spectrum.

Studies on analogous compounds, such as 2,4-dichloro-6-nitrophenol (B1219690), have utilized FTIR and FT-Raman spectroscopy in conjunction with DFT calculations to perform complete vibrational assignments, providing a reliable framework for interpreting the spectrum of the title compound. researchgate.netnih.gov

Hydrogen Bonding Characterization in Complexes

FTIR spectroscopy is exceptionally powerful for studying hydrogen bonding. The formation of a hydrogen bond, either intramolecularly or intermolecularly in an adduct, leads to predictable shifts in the vibrational frequencies of the involved groups.

A detailed study of the proton transfer complex between 2,6-dichloro-4-nitrophenol (DCNP) and 3,4-diaminopyridine (3,4-DAP) provides a clear example of this application. mdpi.comresearchgate.net

In the free DCNP, a characteristic ν(O-H) band is present.

Upon formation of the complex, this ν(O-H) band disappears, indicating the transfer of the hydroxyl proton to the pyridine.

Concurrently, a new, very broad absorption band appears in the 2500-3200 cm⁻¹ region. This band is attributed to the stretching vibration of the newly formed N⁺-H bond in the protonated 3,4-diaminopyridinium cation, which is involved in strong hydrogen bonding with the phenolate (B1203915) oxygen (N⁺-H···O⁻).

This spectral evidence provides definitive proof of proton transfer and the formation of a strong hydrogen-bonded adduct. mdpi.comresearchgate.net Similar analyses can be applied to other adducts of this compound to characterize the nature and strength of the intermolecular interactions.

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Electronic Transitions

UV-Vis spectrophotometry is a powerful tool for investigating the electronic transitions within a molecule and how they are influenced by the surrounding solvent and chemical interactions.

The UV-Vis absorption spectrum of a compound is dictated by the electronic transitions between molecular orbitals. For nitrophenols, these transitions are typically of the n → π* and π → π* type, involving the non-bonding electrons on the oxygen atoms and the π-electron system of the aromatic ring. The position and intensity of the absorption bands are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. researchgate.net In polar solvents, hydrogen bonding and dipole-dipole interactions can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum. For instance, a shift in the emission peak of a molecule corresponds to a change in its microenvironment or solvent. researchgate.net

In solution, this compound can engage in proton transfer reactions, particularly in the presence of proton acceptors. nih.gov This process is often studied using spectrophotometry, as the neutral phenol (B47542) and its corresponding phenolate anion exhibit distinct absorption spectra. The proton transfer reaction between 2,6-dichloro-4-nitrophenol (a related compound) and 2-amino-4-methylpyridine (B118599) has been investigated in various solvents. nih.gov The formation of a proton transfer complex was confirmed, and the formation constant (KPT) was found to be high, indicating a stable complex. nih.gov The study also noted that the formation constant was higher in acetonitrile (B52724) compared to methanol, highlighting the role of the solvent in mediating the proton transfer process. nih.gov

The equilibrium between the neutral and deprotonated forms can be represented as follows:

Where DCNP-H is the neutral this compound and A is a proton acceptor. The position of this equilibrium is influenced by the pKa of the phenol, the basicity of the acceptor, and the properties of the solvent.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com While specific GC-MS data for this compound is not detailed in the search results, predicted GC-MS data for a similar compound, 2,4-dichloro-6-nitrophenol, is available. hmdb.ca For volatile compounds like nitrophenols, GC-MS is a common analytical method. copernicus.org The electron ionization (EI) mass spectrum of 2,6-dichloro-4-nitrophenol shows a molecular ion peak and a series of fragment ions that provide structural information. chemicalbook.com

Table 1: Predicted and Experimental Mass Spectral Data for Dichloronitrophenols

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source of Data |

| 2,6-Dichloro-4-nitrophenol | 207 | 177, 179, 133, 135, 97, 62 | Experimental chemicalbook.com |

| 2,4-Dichloro-6-nitrophenol | 206.949 | Not specified | Predicted hmdb.ca |

Note: The table presents a combination of experimental data for one isomer and predicted data for another, illustrating the type of information obtained from MS analysis.

LC-MS/MS is a highly sensitive and selective technique used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS. shimadzu.comnih.govresearchgate.net In LC-MS/MS, liquid chromatography separates the components of a mixture, which are then ionized and analyzed by tandem mass spectrometry. This technique is particularly useful for detecting and quantifying low levels of phenolic compounds in various matrices. shimadzu.com For instance, a method for the determination of ten different phenols in water was developed using LC/MS/MS with an APCI interface. shimadzu.com Multiple reaction monitoring (MRM) is often employed in LC-MS/MS to enhance selectivity and sensitivity. shimadzu.com This involves selecting a specific precursor ion and monitoring for a specific product ion, which is characteristic of the target analyte.

While a specific LC-MS/MS method for this compound is not described, the techniques applied to other nitrophenols are directly relevant. For example, an LC-MS/MS method was developed for the determination of 2,6-diisobornyl-4-methylphenol in rat plasma, demonstrating the utility of this technique in complex biological samples. nih.gov

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. While specific crystallographic data for this compound was not found in the search results, studies on related compounds highlight the insights that can be gained.

The solid-state structure of adducts of nitrophenols can reveal the nature of the interactions between the phenol and other molecules. For example, a solid complex between 2,6-dichloro-4-nitrophenol and 2-amino-4-methylpyridine was synthesized and characterized by elemental analysis, infrared spectroscopy, and ¹H NMR spectroscopy, confirming a 1:1 stoichiometry. nih.gov Such studies are crucial for understanding the supramolecular chemistry of these compounds.

Single-Crystal X-ray Diffraction for Molecular Geometry

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation and its packing within the crystal lattice.

In a typical experiment, a single crystal of the compound is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a compound like this compound, this technique would reveal the precise spatial arrangement of the benzene (B151609) ring, the chloro, methyl, nitro, and hydroxyl substituents. It would also elucidate intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the crystal packing.

Illustrative Crystal Data for a Related Compound: 3-Methyl-4-nitrophenol (B363926)

Due to the absence of published data for this compound, the crystal structure of 3-methyl-4-nitrophenol offers a relevant example of the type of information obtained from single-crystal X-ray diffraction. In the structure of 3-methyl-4-nitrophenol, the nitro group is slightly twisted out of the plane of the benzene ring. tcichemicals.com The crystal structure is stabilized by intermolecular O-H···O hydrogen bonds. tcichemicals.com

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₇NO₃ |

| Formula Weight | 153.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2993 (14) |

| b (Å) | 13.023 (3) |

| c (Å) | 7.4445 (16) |

| β (°) | 91.217 (4) |

| Volume (ų) | 707.5 (2) |

| Z | 4 |

| Temperature (K) | 296 |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to analyze the purity of a solid sample. Unlike single-crystal XRD, which requires a well-ordered single crystal, PXRD can be performed on a polycrystalline powder. The sample is irradiated with X-rays, and the diffraction pattern, a plot of intensity versus the diffraction angle 2θ, is recorded. This pattern serves as a unique "fingerprint" for a specific crystalline solid.

For this compound, PXRD would be used to confirm the crystalline nature of a synthesized batch, to identify different polymorphic forms if they exist, and to monitor phase transitions under varying conditions of temperature or pressure.

Illustrative PXRD Data Interpretation for Phenolic Derivatives

In the study of phenolic derivatives, PXRD is crucial for distinguishing between different polymorphs or isomers. For instance, investigations on 2,2′-thiobis(4-methyl-6-tert-butylphenol) and 2,2′-methylenebis(4-methyl-6-tert-butylphenol) showed that while they have similar cell volumes, they crystallize in different systems (monoclinic and orthorhombic, respectively), which is readily identifiable from their distinct powder patterns. guidechem.com The quality of PXRD data can be assessed using a figure of merit (FN), which considers the accuracy of peak positions and the completeness of the pattern. guidechem.com

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.02 | 5.90 | 100.0 |

| 24.78 | 3.59 | 85.4 |

| 27.55 | 3.23 | 65.2 |

| 30.21 | 2.96 | 45.7 |

| 32.54 | 2.75 | 30.1 |

Note: This data is for 2,6-dichloro-4-nitroaniline (B1670479) and is presented for illustrative purposes to show a typical PXRD data format.

Neutron Diffraction for Hydrogen Atom Localization in Complexes

Neutron diffraction is a powerful crystallographic technique that is particularly sensitive to the positions of light atoms, especially hydrogen. nih.gov While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This fundamental difference makes neutron diffraction an ideal tool for accurately determining the positions of hydrogen atoms, which is often challenging with X-ray diffraction due to hydrogen's low electron density.

In the context of this compound and its adducts, neutron diffraction would be invaluable for studying hydrogen bonding. It can precisely determine the O-H bond length and the geometry of hydrogen bonds to acceptor atoms in co-crystals or solvates. This information is critical for understanding the nature and strength of these interactions, which play a key role in molecular recognition and crystal engineering.

A study on a phenol-nitroxide radical adduct demonstrated the power of neutron diffraction in providing a structural model for hydrogen atom abstraction. impurity.com This technique allows for the precise localization of the hydrogen atom within the hydrogen bond, clarifying the nature of the interaction. impurity.com

Illustrative Neutron Diffraction Findings

Computational Chemistry and Theoretical Modeling of 2,6 Dichloro 3 Methyl 4 Nitrophenol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations.researchgate.netbohrium.combldpharm.comsigmaaldrich.comresearchgate.net

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum mechanical modeling methods used to investigate the electronic structure of many-body systems. For 2,6-dichloro-3-methyl-4-nitrophenol, these calculations are instrumental in predicting its geometry, electronic properties, and spectroscopic behavior. Full molecular geometry optimization is often initiated using the B3LYP functional combined with a 6-31+G(d) basis set. qu.edu.qa

Molecular Geometry Optimization and Electronic Structure Analysis

The process of molecular geometry optimization seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted phenols like this compound, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net For instance, a related study on 2,6-dichloro-4-fluoro phenol (B47542) using the B3LYP/6-311+G(d,p) basis set revealed the optimized bond lengths for C-C, C-H, C-O, O-H, C-Cl, and C-F bonds. semanticscholar.org Similar calculations for this compound would elucidate the steric and electronic effects of the chloro, methyl, and nitro substituents on the phenol ring.

The electronic structure analysis provides a detailed picture of the electron distribution within the molecule. The presence of electronegative chlorine and nitro groups, along with the electron-donating methyl group, creates a complex electronic environment in this compound.

Table 1: Representative Optimized Geometric Parameters for a Substituted Phenol (2,6-dichloro-4-fluoro phenol) Calculated by DFT/B3LYP/6-311+G(d,p) (Note: This table is illustrative for a similar compound and actual values for this compound would require specific calculations.)

| Parameter | Bond Length (Å) |

| C-C | 1.38 - 1.40 |

| C-H | 1.08 |

| C-O | 1.36 |

| O-H | 0.96 |

| C-Cl | 1.74 |

| C-F | 1.35 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis.researchgate.netbohrium.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For nitrophenols, the HOMO is typically localized on the phenolate (B1203915) moiety, while the LUMO is centered on the nitro group. This distribution facilitates an intramolecular charge transfer from the electron-rich phenol ring to the electron-deficient nitro group. The HOMO-LUMO gap for 4-nitrophenol (B140041), a related compound, has been calculated to be 3.76 eV. researchgate.net In this compound, the presence of two chlorine atoms and a methyl group would further modulate these orbital energies. The HOMO-LUMO analysis helps in understanding the charge transfer that occurs within the molecule. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Substituted Phenol (Note: This table is illustrative and actual values for this compound would require specific calculations.)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.8 |

| Energy Gap (ΔE) | 3.7 |

Spectroscopic Property Prediction and Validation.sigmaaldrich.com

TD-DFT calculations are employed to predict the electronic absorption spectra of molecules. qu.edu.qa For a proton transfer complex involving 2,6-dichloro-4-nitrophenol (B181596) (a closely related compound), TD-DFT calculations have been used to assign the observed absorption bands to specific electronic transitions, such as the HOMO to LUMO transition. bohrium.comresearchgate.net These theoretical predictions can be benchmarked against experimental UV-Vis absorption spectra to validate the computational model. qu.edu.qa The transformation of a nitrophenol to its corresponding nitrophenolate results in a redshift of the absorption bands. mdpi.com

Quantum Chemical Descriptors and Structure-Reactivity Relationships.semanticscholar.orgmdpi.com

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity. These descriptors are invaluable for establishing structure-reactivity relationships.

Electrophilicity-Based Charge Transfer Analysis.researchgate.net

The global electrophilicity index (ω) is a measure of an electrophile's ability to accept electrons. researchgate.net This index, along with the concept of electrophilicity-based charge transfer (ECT), can be used to analyze the interaction between a molecule and other chemical species. researchgate.net For chlorophenols, it has been shown that they act as electron acceptors when interacting with DNA bases. researchgate.net In the context of this compound, this analysis would be crucial in understanding its potential interactions with biological macromolecules. The charge transfer process is fundamental in many chemical and biological reactions. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping.bohrium.comsigmaaldrich.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com The MEP map uses a color scale to represent different potential values, where red indicates regions of negative potential (prone to electrophilic attack) and blue indicates regions of positive potential (prone to nucleophilic attack). researchgate.netresearchgate.net

For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. nih.gov In a proton transfer complex involving 2,6-dichloro-4-nitrophenol, the MEP map can illustrate the charge distribution and hydrogen bonding interactions. mdpi.com

Molecular Dynamics and Simulation Studies for Intermolecular Interactions

Computational modeling, particularly molecular dynamics (MD) simulations, provides a powerful lens through which to examine the intricate dance of molecules. These simulations offer a dynamic perspective on the intermolecular interactions of this compound, revealing how it behaves and interacts with its surrounding environment at an atomic level. This understanding is crucial for predicting its environmental fate and biological activity.

Proton Transfer Mechanism Investigation

Proton transfer is a fundamental chemical process that can dramatically alter the properties and reactivity of a molecule. In the case of phenolic compounds like this compound, the transfer of the acidic phenolic proton to a suitable acceptor is a key aspect of its chemistry. While direct molecular dynamics studies on this compound are not extensively documented, significant insights can be drawn from theoretical and experimental studies on the closely related compound, 2,6-dichloro-4-nitrophenol (DCNP).

The acidity of the phenolic proton in DCNP is notably high, a characteristic that is expected to be preserved in its 3-methyl derivative. mdpi.com Studies on DCNP have shown that it readily engages in proton transfer reactions with proton acceptors, such as amines, in various solvents. mdpi.comnih.gov The formation of a proton transfer complex involves an initial hydrogen bond formation, followed by the transfer of the proton from the phenolic oxygen of DCNP to the acceptor molecule. mdpi.com This process results in the formation of a phenolate anion and a protonated acceptor.

Theoretical calculations, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and mechanism of this process. For instance, in the reaction between DCNP and 3,4-diaminopyridine (B372788), both experimental and theoretical results confirmed the occurrence of proton transfer. mdpi.com The change in the electronic and NMR spectra upon complexation provides clear evidence of this transfer. mdpi.com The addition of a methyl group at the 3-position in this compound is not expected to fundamentally alter this proton transfer capability, although it may subtly influence the acidity and the kinetics of the transfer through electronic and steric effects.

The table below summarizes key observations from a study on the proton transfer complex of DCNP, which can be considered indicative for this compound.

| Parameter | Observation for DCNP Complex | Implication |

| ¹H NMR | Disappearance of the phenolic proton signal. | Confirms the transfer of the proton from the phenol to the acceptor. mdpi.com |

| ¹³C NMR | Significant shifts in the carbon signals of the phenol ring upon complexation. | Indicates a change in the electronic distribution of the ring due to deprotonation. mdpi.com |

| UV-Vis Spectra | Redshift (bathochromic shift) of absorption bands upon complexation. | Consistent with the formation of the phenolate anion. mdpi.com |

These findings underscore the propensity of the 2,6-dichloro-4-nitrophenolic scaffold to act as a potent proton donor. Molecular dynamics simulations could further illuminate the role of solvent molecules in mediating this proton transfer, revealing the step-by-step mechanism of solvent reorganization and its influence on the stability of the resulting ion pair.

Solvation Effects on Molecular Behavior

The interaction of a solute with its surrounding solvent, known as solvation, plays a pivotal role in determining its physical properties, reactivity, and partitioning in the environment. For this compound, understanding its solvation in different media, particularly water, is essential for predicting its environmental transport and bioavailability.

While specific solvation studies on this compound are limited, research on substituted nitrophenols provides valuable insights. The presence of both a hydrophilic nitro group and a hydroxyl group, alongside a lipophilic chlorinated and methylated aromatic ring, gives the molecule an amphiphilic character. The solvation of nitrophenols is a complex interplay of hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Computational studies on nitrophenol isomers have shown that the positioning of substituents significantly affects their solvation and, consequently, their partitioning between aqueous and nonpolar phases. cdc.gov For instance, methyl groups located adjacent to the phenolic hydroxyl group can sterically hinder the formation of hydrogen bonds with water molecules, thereby weakening its solvation in the aqueous phase and increasing its affinity for nonpolar environments. cdc.gov This effect is highly relevant for this compound, where the two chlorine atoms and the methyl group flank the phenolic group.

The table below outlines the expected influence of different structural moieties of this compound on its solvation.

| Structural Feature | Expected Influence on Solvation |

| Phenolic -OH group | Can act as a hydrogen bond donor and acceptor, promoting solvation in protic solvents like water. |

| Nitro (-NO₂) group | A polar group that can participate in dipole-dipole interactions and act as a weak hydrogen bond acceptor, enhancing aqueous solubility. |

| Chloro (-Cl) atoms | Electron-withdrawing and increase the acidity of the phenol. Their bulkiness can also influence solvent accessibility. |

| Methyl (-CH₃) group | A nonpolar group that can increase lipophilicity. Its position may sterically hinder hydrogen bonding with the adjacent phenolic group. |

Quantitative Structure-Activity Relationships (QSAR) for Mechanistic Insights in Environmental Processes

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or environmental activity. For a substance like this compound, QSAR can provide valuable predictions about its environmental fate and potential toxicity, offering a cost-effective and ethical alternative to extensive experimental testing.

The environmental processes of concern for substituted phenols include their persistence, bioaccumulation, and toxicity to aquatic organisms. The structural features of this compound—the nitro group, chlorine atoms, and methyl group—all contribute to its likely environmental profile.

QSAR studies on nitroaromatic compounds, including nitrophenols, have identified several key molecular descriptors that influence their toxicity. nih.gov These descriptors often relate to the compound's hydrophobicity, electronic properties, and steric factors.

The following table details the likely contribution of the structural features of this compound to its environmental activity, based on established QSAR principles for related compounds.

| Structural Feature | Associated Molecular Descriptors | Predicted Impact on Environmental Processes |

| Nitro (-NO₂) group | High electron affinity, contributes to the LUMO (Lowest Unoccupied Molecular Orbital) energy. | Can undergo metabolic reduction, potentially leading to the formation of reactive intermediates and contributing to toxicity. nih.gov |

| Chloro (-Cl) atoms | Increase in molecular weight and hydrophobicity (log Kow). | Can enhance bioaccumulation potential and persistence in the environment. |

| Methyl (-CH₃) group | Increases hydrophobicity. | Further contributes to the tendency of the molecule to partition into fatty tissues of organisms. |

| Phenolic -OH group | Acidity (pKa). | The degree of ionization at a given pH will affect its solubility, bioavailability, and interaction with biological membranes. |

QSAR models for the toxicity of phenols to aquatic organisms often show a correlation with hydrophobicity (log Kow) and electronic parameters such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO). nih.gov The presence of electron-withdrawing groups like nitro and chloro substituents generally increases the toxicity of phenols. The specific substitution pattern on the aromatic ring is also crucial in determining the mode of toxic action.

By applying QSAR models developed for substituted phenols, it is possible to estimate the ecotoxicity of this compound to various environmental species, such as algae and daphnia. These predictions, while requiring experimental validation, are invaluable for initial risk assessment and for prioritizing chemicals for further investigation. The insights gained from QSAR can help to understand the mechanistic basis of its environmental impact, for instance, whether its toxicity is primarily due to non-specific narcosis or a more specific mode of action related to its chemical reactivity.

Environmental Occurrence, Fate, and Transport of 2,6 Dichloro 3 Methyl 4 Nitrophenol

Sources and Pathways of Introduction into the Environment

While direct evidence of the widespread environmental presence of 2,6-dichloro-3-methyl-4-nitrophenol is limited, its structural characteristics suggest several potential pathways for its introduction into various environmental compartments. These pathways include industrial activities, formation as a disinfection byproduct, and as a transformation product of certain pesticides.

Substituted nitrophenols are utilized as intermediates in the synthesis of a variety of commercial products, including dyes, pigments, pharmaceuticals, and pesticides. cdc.gov Although specific manufacturing processes for this compound are not extensively detailed in publicly available literature, patents for structurally similar compounds, such as 2,4-dichloro-3-alkyl-6-nitrophenols, indicate that their production involves the chlorination and nitration of precursor molecules. google.com Such industrial processes could potentially release the target compound or its precursors into the environment through wastewater effluents or other waste streams. The production of 2,6-dichloro-4-aminophenol from 2,6-dichloro-4-nitrophenol (B181596) further confirms the industrial relevance of this chemical family.

The chlorination of drinking water and wastewater is a common disinfection practice that can lead to the formation of various disinfection byproducts (DBPs). researchgate.net Nitrophenolic compounds have been identified as emerging DBPs of concern. researchgate.net While the formation of this compound as a DBP has not been specifically documented in available research, the formation of other chlorinated nitrophenols, such as 2,6-dichloro-4-nitrophenol, has been observed during the chlorination of water containing 4-nitrophenol (B140041). mdpi.comresearchgate.net It is plausible that if 3-methyl-4-nitrophenol (B363926), a known degradation product of some pesticides, is present in water sources undergoing chlorination, it could be transformed into this compound.

Certain pesticides can degrade in the environment to form various transformation products. One notable example is the organophosphate insecticide fenitrothion, which is known to break down into 3-methyl-4-nitrophenol. Should this degradation product enter aquatic systems that are subsequently treated with chlorine for disinfection, there is a potential for the formation of chlorinated derivatives, including this compound.

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, which determine its partitioning between different environmental compartments such as water, soil, and sediment.

The extent to which a chemical adsorbs to soil and sediment is a critical factor in its environmental mobility and bioavailability. This property is often quantified by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil or sediment. chemsafetypro.com A high Koc value indicates strong adsorption and limited mobility, whereas a low Koc value suggests greater mobility in the environment. ucanr.edu

The partitioning of a compound between water and sediment or between water and the organic carbon fraction of sediment is a key process influencing its environmental fate. nih.gov For nitrophenols, this partitioning is not only dependent on the compound's intrinsic properties but also on environmental factors like pH. cdc.gov

Studies on other nitrophenol isomers, such as p-nitrophenol and its dimethyl derivatives, have shown that structural differences can significantly affect their partitioning between water and nonpolar organic phases. nih.gov For instance, the presence and position of methyl groups can alter the compound's affinity for the aqueous versus the organic phase. nih.gov While direct partitioning data for this compound is lacking, it is expected that its behavior would be influenced by its dichlorination, methylation, and nitration pattern, as well as the organic carbon content of the sediment and the pH of the water. cdc.govusgs.gov The partitioning of halogenated phenols in aquatic environments is a complex process that dictates their distribution and potential impact on aquatic ecosystems. nih.gov

Environmental Persistence and Bioavailability Considerations

The environmental persistence of a chemical is determined by its resistance to degradation processes, while its bioavailability is influenced by its physical and chemical properties that govern its uptake by organisms. For this compound, these factors are largely dictated by the presence of chlorine, nitro, and methyl functional groups on the phenol (B47542) ring.

The combination of chlorine and a nitro group on an aromatic ring generally increases a compound's recalcitrance to degradation. The electron-withdrawing nature of these substituents can make the compound less susceptible to microbial attack. However, studies on related compounds suggest that biodegradation is possible. For instance, research on 3-methyl-4-nitrophenol, a primary breakdown product of the insecticide fenitrothion, has shown that it can be degraded by various bacterial strains, such as Burkholderia sp. frontiersin.org In these degradation pathways, the nitro group is typically reduced, or the aromatic ring is cleaved.

Similarly, studies on the microbial degradation of 2,6-dichloro-4-nitrophenol have demonstrated that certain bacteria can utilize it as a carbon source, breaking it down into less complex molecules. This suggests that the dichloro- structure, while contributing to persistence, does not entirely prevent microbial degradation. It is therefore plausible that this compound could also be subject to microbial degradation, although likely at a slower rate than less substituted phenols.

The bioavailability of this compound in soil and aquatic environments is expected to be influenced by its water solubility and its tendency to sorb to organic matter and soil particles. While specific data for this compound is lacking, related chlorinated nitrophenols generally have low water solubility. For example, 2,6-dichloro-4-nitrophenol is described as being poorly soluble in water but soluble in organic solvents like ethanol (B145695) and acetone. solubilityofthings.com This low water solubility would limit its concentration in the aqueous phase of soil and sediment, thereby reducing its immediate bioavailability to many aquatic organisms.

Table 1: Predicted Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Water Solubility | LogP (Octanol-Water Partition Coefficient) |

| 2,6-dichloro-4-nitrophenol | 208.00 sigmaaldrich.com | 285.2 (Predicted) chemicalbook.com | Poorly soluble solubilityofthings.com | 3.14 (Predicted) |

| 3-methyl-4-nitrophenol | 153.14 | 125-128 (Melting Point) | - | 2.51 (Predicted) |

| This compound | 222.03 | - | - | - |

Note: Experimental data for this compound is limited. The data presented for related compounds is to provide an indication of expected properties.

Transport Mechanisms in Aquatic and Terrestrial Systems

The transport of this compound in the environment will be governed by its physicochemical properties, particularly its water solubility, vapor pressure, and sorption characteristics.

In terrestrial systems, the primary transport mechanism is expected to be leaching through the soil column. However, the anticipated low water solubility and moderate to high octanol-water partition coefficient (LogP) suggest that this compound would have a strong tendency to adsorb to soil organic matter. A higher LogP value is generally correlated with stronger sorption to soil and sediment, which would retard its movement through the soil profile and limit its potential to contaminate groundwater. The presence of chlorine and methyl groups on the phenol ring likely contributes to its lipophilicity, favoring partitioning into the organic phase of soil.

The mobility of the compound could also be influenced by soil pH. As a phenolic compound, its acidity (pKa) will determine the extent of its ionization in the soil solution. At pH values above its pKa, the compound will exist in its more water-soluble anionic form, which could increase its mobility. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form, favoring sorption.

In aquatic systems, the transport of this compound would be influenced by its solubility and its partitioning between the water column and sediment. Due to its expected low water solubility, a significant fraction of the compound entering an aquatic environment would likely adsorb to suspended particles and eventually settle into the sediment. This would make the sediment a potential long-term sink for this compound.

Volatilization from water surfaces is another potential transport pathway. However, for phenolic compounds, this is generally not a major process, especially for those with lower vapor pressures. The transport of this compound via atmospheric deposition could occur if it is released into the air, but its relatively low volatility would likely limit long-range atmospheric transport.

Environmental Transformation and Degradation Pathways of 2,6 Dichloro 3 Methyl 4 Nitrophenol

Microbial Biodegradation Mechanisms

The biodegradation of 2,6-DCNP, a compound previously considered highly resistant to microbial attack due to the presence of two chlorine atoms on its aromatic ring, has been a subject of recent scientific investigation. scirp.org

Initial attempts to isolate microorganisms capable of using 2,6-DCNP as a sole carbon source were challenging. scirp.org However, a previously isolated bacterium, Cupriavidus sp. strain CNP-8 , was identified as the first known microorganism capable of utilizing 2,6-DCNP. scirp.orgscirp.org This strain was originally isolated from pesticide-contaminated soil and was known to degrade other halogenated nitrophenols. semanticscholar.orgrsc.org

Strain CNP-8 can utilize 2,6-DCNP as its sole source of carbon, nitrogen, and energy. semanticscholar.org During its growth on 2,6-DCNP, the bacterium completely degrades the compound within approximately 35 hours, accompanied by a gradual increase in cell density and the release of nitrite (B80452) and chloride ions into the medium. scirp.org The stoichiometric release of two chloride ions per molecule of 2,6-DCNP confirms the complete dechlorination of the compound by this strain. scirp.org The ability of Cupriavidus sp. CNP-8 to also degrade other chlorinated nitrophenols, such as 2-chloro-4-nitrophenol (B164951) (2C4NP) and 2-chloro-5-nitrophenol (B15424) (2C5NP), highlights its potential for bioremediation of environments contaminated with multiple related pollutants. semanticscholar.orgscirp.org

The biodegradation of 2,6-DCNP by Cupriavidus sp. strain CNP-8 proceeds through an oxidative pathway initiated by the removal of the nitro group. scirp.org The key intermediate in this pathway has been identified as 6-chlorohydroxyquinol . scirp.org

The proposed catabolic pathway is as follows:

Oxidative Denitration: The process begins with an oxidative attack on the 2,6-DCNP molecule.

Formation of 6-chlorohydroxyquinol: The initial enzymatic reaction converts 2,6-DCNP directly to 6-chlorohydroxyquinol. scirp.org This step involves the removal of the nitro group and one of the chlorine atoms.

Ring Cleavage: Subsequent enzymatic action leads to the cleavage of the aromatic ring of 6-chlorohydroxyquinol, which is a common strategy in the degradation of aromatic compounds.

This pathway is distinct from some other nitrophenol degradation routes and demonstrates a specific adaptation by the microorganism to handle this di-halogenated aromatic compound.

The key enzymatic system responsible for the initial step in 2,6-DCNP degradation by Cupriavidus sp. CNP-8 is a FAD-dependent two-component monooxygenase , designated HnpAB . scirp.orgscirp.org This enzyme system is composed of two proteins:

HnpA: The oxygenase component that catalyzes the conversion of 2,6-DCNP.

HnpB: A flavin reductase that provides the necessary reduced flavin (FADH₂) for the monooxygenase reaction. nih.gov

Enzymatic assays have confirmed that the purified HnpAB enzyme converts 2,6-DCNP to 6-chlorohydroxyquinol. scirp.org This monooxygenase is also involved in the degradation of the brominated analogue, 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP), where it catalyzes sequential denitration and debromination to form 6-bromohydroxyquinol. nih.gov Following the initial conversion, a dioxygenase , HnpC (a 6-bromohydroxyquinol 1,2-dioxygenase), is proposed to be responsible for the subsequent ring-cleavage of the intermediate. nih.gov

The genetic foundation for the degradation of 2,6-DCNP in Cupriavidus sp. strain CNP-8 is located within a specific gene cluster known as the hnp gene cluster (GenBank accession number: MH271067). semanticscholar.orgscirp.org Real-time quantitative PCR and gene knockout experiments have confirmed that this gene cluster is essential for the catabolism of 2,6-DCNP. scirp.orgscirp.org

The hnp gene cluster encodes the necessary enzymes for the degradation pathway, including the HnpA and HnpB components of the two-component monooxygenase. scirp.orgnih.gov Gene knockout studies have demonstrated that the hnpA gene is indispensable for the growth of strain CNP-8 on 2,6-DCNP. scirp.org Interestingly, phylogenetic analysis suggests that the hnp gene cluster likely evolved from gene clusters involved in the catabolism of chlorophenols rather than nitrophenols, indicating an evolutionary adaptation of the bacterium to degrade these synthetic compounds. scirp.org

The biodegradation of 2,6-DCNP by Cupriavidus sp. strain CNP-8 follows the Haldane inhibition model, which is common for substrates that become inhibitory at higher concentrations. nih.gov The degradation rate is significantly influenced by the initial concentration of the substrate. scirp.org

Strain CNP-8 can completely degrade 0.4 mM of 2,6-DCNP within 35 hours. scirp.org However, as the concentration increases, the degradation time extends, and concentrations above 1.0 mM become inhibitory to bacterial growth. scirp.org The degradation rate of 2,6-DCNP is notably slower compared to its mono-chlorinated analogues, which is attributed to the higher toxicity and recalcitrance conferred by the additional chlorine atom on the aromatic ring. semanticscholar.orgscirp.org

| Compound | Max. Specific Growth Rate (μmax) | Half-Saturation Constant (Ks) | Inhibition Constant (Ki) | Max. Degradation Concentration |

|---|---|---|---|---|

| 2,6-Dichloro-4-nitrophenol (B181596) (2,6-DCNP) | 0.124 h-1scirp.org | 0.038 mM scirp.org | 0.42 mM scirp.org | < 1.0 mM scirp.org |

| 2,6-Dibromo-4-nitrophenol (2,6-DBNP) | 0.096 h-1nih.gov | 0.05 mM nih.gov | 0.31 mM nih.gov | 0.7 mM nih.gov |

Photochemical Degradation Processes

While microbial degradation represents a key pathway, photochemical processes also contribute to the environmental transformation of chlorinated nitrophenols. Direct photolysis of these compounds can occur under UV irradiation. Studies on analogous compounds like 2,4-dichloro-6-nitrophenol (B1219690) (DCNP) and 2,6-dichlorophenol (B41786) (2,6-DCP) provide insight into potential photochemical pathways.

The photolysis of DCNP is influenced by the pH of the solution, with the anionic form of the molecule being more photoreactive due to a higher molar absorption coefficient and quantum yield. nih.gov The process can be inhibited by the presence of natural organic matter, which acts as a light screen. nih.gov Photolysis generates a variety of intermediates through mechanisms such as photoreduction, photonucleophilic substitution, and photoionization. nih.gov

Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) under UV light, have been shown to effectively degrade 2,6-DCP. scirp.orgscirp.org In this process, UV irradiation of the TiO₂ catalyst generates highly reactive hydroxyl radicals, which are non-selective oxidants capable of breaking down the pollutant into simpler, less toxic substances like CO₂ and H₂O. scirp.org The efficiency of this process is dependent on factors such as catalyst dose, pH, and the initial concentration of the substrate. scirp.orgscirp.org For instance, the maximum degradation of 2,6-DCP was achieved at an acidic pH of 4 with a TiO₂ dose of 1.25 g/L. scirp.org

Direct Photolysis Mechanisms

Direct photolysis is a significant abiotic degradation process for many organic pollutants in the aquatic environment. This process occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical reaction. For nitrophenolic compounds, direct photolysis can proceed through the excitation of the molecule by absorbing sunlight, particularly UV radiation. nih.gov This can lead to bond scission, cyclization, or rearrangement. nih.gov

For compounds structurally similar to 2,6-dichloro-3-methyl-4-nitrophenol, such as p-nitrophenol, photolysis can lead to photo-ionization, producing a radical cation and a hydrated electron. nih.gov The radical cation can then deprotonate to form a phenoxyl radical, which can react with oxygen, initiating the breakdown of the aromatic ring. nih.gov The presence of chlorine atoms on the ring, as in this compound, can influence the photolysis rate and mechanism. For instance, irradiation of chlorsulfuron (B1668881) at 280 nm, which excites the benzene (B151609) moiety, has been shown to cause dechlorination. nih.gov Therefore, it is plausible that direct photolysis of this compound could involve the cleavage of the carbon-chlorine bonds or the transformation of the nitro group.

Photosensitized Reactions

In natural waters, indirect photolysis, or photosensitized reactions, often play a more significant role in the degradation of organic pollutants than direct photolysis. This process involves dissolved organic matter (DOM), which absorbs sunlight and transfers the energy to the pollutant molecule or generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.gov

For halogenated nitrophenols, reactions with these photochemically produced transients are crucial degradation pathways. The rate of these reactions is dependent on the concentration and nature of the photosensitizers present in the water. Studies on related compounds suggest that both •OH and ¹O₂ can contribute significantly to their phototransformation. The prevalence of each reactive species' contribution can depend on the water chemistry, with •OH being more dominant in organic-poor waters and ¹O₂ in organic-rich waters.

Chemical and Electrochemical Degradation Processes

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize persistent organic pollutants. Common AOPs include Fenton (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and UV/H₂O₂ processes. tandfonline.comnih.gov

The degradation of chlorinated nitrophenols by AOPs has been shown to be effective. For instance, the Fenton process has been successfully used to oxidize 2,4-dichlorophenol (B122985) (2,4-DCP), with the optimal pH for this reaction being acidic, around 3.5. tandfonline.comtandfonline.com The degradation of 4-chloro-2-nitrophenol (B165678) has been compared across various AOPs, with the degradation trend following the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov This indicates that the combination of UV light with Fenton's reagent is particularly efficient for the degradation of such compounds. nih.gov It is therefore expected that AOPs would be effective in degrading this compound, likely through hydroxylation of the aromatic ring and subsequent ring cleavage.

Reduction and Dechlorination Mechanisms

Reductive degradation pathways are also significant for halogenated nitroaromatic compounds. These processes often involve the reduction of the nitro group and/or the removal of halogen substituents (dechlorination). A common method for achieving this is the use of zero-valent iron (ZVI). researchgate.netdeswater.com

ZVI can act as an electron donor, facilitating the reduction of the nitro group to an amino group. researchgate.net For p-nitrophenol, ZVI has been shown to be an effective reductant. researchgate.netnih.gov In the case of halogenated compounds, ZVI can also promote reductive dechlorination, where a halogen atom is replaced by a hydrogen atom. nih.gov This process is crucial as it often leads to a significant decrease in the toxicity of the compound. The efficiency of ZVI can be enhanced by modifying it with other materials, such as carbon quantum dots or by using it in combination with a weak magnetic field. researchgate.netrsc.org It is plausible that this compound could undergo a stepwise reduction, involving the transformation of the nitro group and the sequential removal of the chlorine atoms.

Formation of Chlorinated Byproducts